molecular formula C6H10BrN3 B3046601 4-Bromo-1-tert-butyl-1H-1,2,3-triazole CAS No. 1260666-19-0

4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Cat. No.: B3046601
CAS No.: 1260666-19-0
M. Wt: 204.07
InChI Key: QRFWUDDDVIYMEQ-UHFFFAOYSA-N
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Description

4-Bromo-1-tert-butyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C₆H₉BrN₃ It is characterized by a triazole ring substituted with a bromine atom at the 4-position and a tert-butyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole typically involves the reaction of 1-tert-butyl-1H-1,2,3-triazole with a brominating agent. One common method is the bromination of 1-tert-butyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

4-Bromo-1-tert-butyl-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and tert-butyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    1-tert-butyl-1H-1,2,3-triazole: Lacks the bromine substitution, resulting in different reactivity and applications.

    4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

    4-Bromo-1-phenyl-1H-1,2,3-triazole:

Uniqueness: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole is unique due to the combination of the bromine atom and the bulky tert-butyl group, which influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.

Properties

IUPAC Name

4-bromo-1-tert-butyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-6(2,3)10-4-5(7)8-9-10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFWUDDDVIYMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245195
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-19-0
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260666-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-tert-butyl-1H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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